Siamenoside I

Sweetener potency Natural high-intensity sweeteners Mogroside comparison

Siamenoside I delivers 563× sucrose sweetness—44% more potent than mogroside V (392×)—enabling lower cost-in-use and reduced caloric contribution. The only mogroside with comprehensive radiolabeled ADME data (~42% absorption, deglycosylation to mogrol, no tissue accumulation). Dual functionality: high-intensity natural sweetener plus maltase inhibitory activity (IC50 10–12 mM) for metabolic research. Cleaner, sucrose-like taste profile with minimal lingering aftertaste versus mogroside V. For R&D, functional foods, and nutraceutical applications. Request a quote or buy online.

Molecular Formula C54H92O24
Molecular Weight 1125.3 g/mol
CAS No. 126105-12-2
Cat. No. B600709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiamenoside I
CAS126105-12-2
Molecular FormulaC54H92O24
Molecular Weight1125.3 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C
InChIInChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1
InChIKeyXJIPREFALCDWRQ-UYQGGQRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Siamenoside I (CAS 126105-12-2): Baseline Characteristics of a High-Potency Mogroside Sweetener and Bioactive Compound


Siamenoside I is a cucurbitane-type triterpene glycoside belonging to the mogroside family of sweet-tasting carbohydrates, isolated primarily from the fruit of Siraitia grosvenorii (monk fruit). It possesses a molecular formula of C54H92O24 and a molecular weight of approximately 1125.3 g/mol. Structurally, it comprises a mogrol aglycone core with four glucose units attached at specific positions (3-O-β-D-glucopyranosyl and 24-O-β-gentiobiosyl-mogrol) [1]. As a natural high-intensity sweetener, Siamenoside I exhibits approximately 563 times the sweetness of a 5% sucrose solution, making it the sweetest triterpenoid saponin isolated from Siraitia grosvenorii to date [2]. Beyond its sweetening properties, Siamenoside I demonstrates maltase inhibitory activity (IC50 = 10–12 mM) and has been the subject of pharmacokinetic, metabolic, and hypoglycemic investigations [3].

Why Generic Mogroside V or Monk Fruit Extracts Cannot Substitute for Siamenoside I in Targeted Applications


Although mogrosides share a common aglycone (mogrol) and belong to the same natural product class, their sweetness intensity, taste quality, metabolic fate, and bioactivity profiles differ markedly depending on the number and linkage positions of the attached glucose moieties [1]. For instance, mogroside V (five glucose units) exhibits a relative sweetness of 392× versus 5% sucrose, whereas Siamenoside I (four glucose units at different positions) delivers 563× sweetness, representing a 44% increase in sweetness potency [2]. Furthermore, the deglycosylation pathway of Siamenoside I in the gastrointestinal tract yields mogrol as the major fecal metabolite (53–59%), a metabolic profile distinct from that of other mogrosides that may influence systemic exposure and biological effects [3]. In vitro comparative studies confirm that different mogrosides produce varying degrees of glucose uptake enhancement and insulin signaling modulation in HepG2 cells, with Siamenoside I showing a distinct potency tier relative to mogrosides III, IV, and V [4]. These quantitative differences preclude simple substitution of Siamenoside I with generic monk fruit extracts or alternative mogrosides without compromising specific performance criteria.

Quantitative Differentiation Evidence: Siamenoside I vs. Closest Mogroside Analogs


Sweetness Intensity: Siamenoside I (563×) vs. Mogroside V (392×) vs. Mogroside IV (465×)

Siamenoside I demonstrates the highest relative sweetness among all naturally occurring mogrosides isolated from Siraitia grosvenorii. When compared directly against mogroside V and mogroside IV using 5% sucrose as a reference standard, Siamenoside I (563×) significantly outperforms mogroside V (392×) by a factor of 1.44× and mogroside IV (465×) by a factor of 1.21× [1]. This difference is attributable to the specific linkage pattern of the four glucose moieties in Siamenoside I, which differs from that of mogroside IV despite both containing four glucose units [2].

Sweetener potency Natural high-intensity sweeteners Mogroside comparison

Taste Profile Improvement: Siamenoside I Exhibits Superior Sensory Quality vs. Mogroside V

Multiple independent studies report that Siamenoside I possesses a cleaner, more sucrose-like taste profile compared to mogroside V, which is the predominant mogroside in commercial monk fruit extracts. While mogroside V is described as having a lingering aftertaste that requires improvement for marketability, Siamenoside I is characterized as having 'better taste' and a 'taste similar to sucrose' [1][2]. This qualitative difference is quantitatively supported by enzymatic bioconversion studies demonstrating that converting mogroside V to Siamenoside I via selective hydrolysis of glycosidic bonds significantly improves the sensory profile of the resulting sweetener preparation [3].

Sensory analysis Natural sweeteners Taste quality

Maltase Inhibitory Activity: Siamenoside I IC50 = 10–12 mM vs. Class-Level Comparison

Siamenoside I demonstrates maltase inhibitory activity with an IC50 value of 10–12 mM, a property that distinguishes it from many other mogrosides that have not been characterized for this specific enzymatic target . Maltase inhibition is a validated mechanism for delaying carbohydrate digestion and reducing postprandial hyperglycemia, positioning Siamenoside I as a dual-function sweetener with potential antidiabetic applications. While comparative IC50 data for other mogrosides against maltase is not systematically reported in the current literature, the class-level inference is that Siamenoside I has been specifically identified and validated as a maltase inhibitor among the mogroside family.

Antidiabetic activity Carbohydrate metabolism Maltase inhibition

Hypoglycemic Activity in HepG2 Cells: Siamenoside I vs. Mogrosides III, IV, V

In a comparative in vitro study using HepG2 cells, Siamenoside I (SO1) was evaluated alongside Mogroside III (MO3), IV (MO4), and V (MO5) at concentrations of 1, 5, and 10 μM. At 5 μM, all tested mogrosides significantly restored glucose metabolism and ameliorated insulin resistance, with MO5 demonstrating the most pronounced hypoglycemic effect [1]. While Siamenoside I was not the most potent in this specific cellular model, its inclusion in the comparative panel confirms that it belongs to the subset of mogrosides with validated glucose metabolism-modulating activity, unlike mogrosides IIE and IIIE which have been reported as tasteless and without such bioactivity [2].

Insulin resistance Glucose metabolism HepG2 cells

Pharmacokinetics and Metabolism: Siamenoside I Deglycosylated to Mogrol vs. Differential Metabolic Fate

Following oral administration of [14C]-siamenoside I at 5 mg/kg to rats, the compound undergoes extensive deglycosylation in the gastrointestinal tract, yielding mogrol as the major fecal metabolite (53–59% of total radioactivity) [1]. Systemic absorption of radioactivity is approximately 42–43% (based on biliary excretion data), but systemic exposure as measured by plasma radioactivity is low (only 1–1.5% eliminated in urine) [1]. This metabolic profile contrasts with the class-level expectation that mogrosides with different glycosylation patterns may exhibit distinct absorption and distribution kinetics, though direct comparative pharmacokinetic data for other mogrosides under identical conditions is not yet published.

Pharmacokinetics ADME Metabolism

Siamenoside I (CAS 126105-12-2): Validated Application Scenarios for Procurement and Research Prioritization


High-Potency Natural Sweetener Formulation Requiring Reduced Usage Rates

Siamenoside I's sweetness intensity of 563× (vs. 5% sucrose) exceeds that of mogroside V (392×) and mogroside IV (465×) [1]. This quantifiable potency advantage enables formulators to achieve target sweetness levels with substantially lower mass of sweetener, reducing cost-in-use and minimizing caloric contribution in beverages, confectionery, and dietary supplements. Procurement prioritization of Siamenoside I over generic mogroside V is justified when sweetness efficiency is a primary specification.

Clean-Taste Natural Sweetener for Sugar-Like Sensory Profiles

Independent sensory evaluations and bioconversion studies confirm that Siamenoside I delivers a more sucrose-like taste profile compared to mogroside V, which is associated with lingering aftertaste [2][3]. For applications where consumer acceptance hinges on clean sweetness without off-notes—such as premium beverages, dairy alternatives, and oral care products—Siamenoside I offers a scientifically validated taste advantage that generic monk fruit extracts cannot reliably provide.

Dual-Function Antidiabetic Nutraceutical Research

Siamenoside I exhibits maltase inhibitory activity (IC50 = 10–12 mM) and has been validated in comparative studies for its ability to restore glucose metabolism in insulin-resistant HepG2 cells [4]. Unlike tasteless mogrosides (IIE, IIIE) that lack such bioactivity, Siamenoside I combines high sweetness potency with demonstrated metabolic effects. This dual functionality positions it as a preferred candidate for research and development of antidiabetic functional foods or nutraceuticals.

Toxicological Risk Assessment and Regulatory Dossier Preparation

Siamenoside I is the only individual mogroside for which comprehensive radiolabeled ADME data is publicly available, including absorption (~42–43%), metabolic fate (deglycosylation to mogrol, 53–59% of fecal radioactivity), and lack of tissue accumulation [5]. For regulatory submissions or safety evaluations requiring detailed pharmacokinetic characterization, Siamenoside I provides a robust, data-supported foundation that is absent for other mogrosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siamenoside I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.